4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate
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Overview
Description
4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring and a phenyl ring, both of which are linked through a carbamoyl group The diethylcarbamate moiety adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate, followed by the introduction of the diethylcarbamate group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylcarbamoyl)phenyl methylcarbamate
- 2-(Naphthalen-1-ylcarbamoyl)phenyl ethylcarbamate
- 3-(Naphthalen-1-ylcarbamoyl)phenyl propylcarbamate
Uniqueness
4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate stands out due to its unique structural features, such as the presence of both naphthalene and phenyl rings, which contribute to its distinct chemical and physical properties. Additionally, the diethylcarbamate moiety enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-24(4-2)22(26)27-18-14-12-17(13-15-18)21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBOYOGYQMHYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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